1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKXBFBLVDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203939 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27284-69-1 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27284-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically follows these key steps:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Introduction of methyl groups at the 1- and 4-positions via alkylation.
- Formylation at the 3-position to install the aldehyde group.
These steps are often performed sequentially with careful control of reaction conditions to optimize yield and purity.
Preparation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus can be synthesized through palladium-catalyzed cross-coupling reactions starting from appropriately substituted halogenated pyridines and pyrrole derivatives. For example, a Suzuki coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine and arylboronic acids under Pd(0) catalysis in a dioxane/water mixture at 80 °C under nitrogen atmosphere has been reported.
Methylation at the 1-Position
Methylation of the nitrogen at the 1-position is achieved using sodium hydride as a base and methyl iodide as the methylating agent. This reaction is typically carried out in an aprotic solvent like DMF at low temperature to moderate temperature. For example, methylation of 1H-pyrrolo[2,3-b]pyridine derivatives with NaH and MeI yields 1-methyl-1H-pyrrolo[2,3-b]pyridine compounds in good yields.
Introduction of the 4-Methyl Group
The methyl group at the 4-position is generally introduced by selective alkylation or via starting materials already bearing the methyl substituent at this position. Alkylation can be performed using alkyl halides in the presence of strong bases such as sodium hydride, often under inert atmosphere to avoid side reactions.
Summary of Key Reaction Conditions and Yields
Detailed Research Findings
- The Vilsmeier–Haack formylation is the most reliable and commonly used method for aldehyde introduction on the pyrrolo[2,3-b]pyridine ring, providing moderate to high yields with good regioselectivity.
- Alkylation steps require careful temperature control and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
- Palladium-catalyzed Suzuki couplings enable the construction of the fused heterocyclic core with diverse substituents, allowing for structural modifications and functional group tolerance.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and silica gel chromatography to achieve high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: 1,4-Dibromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been investigated for its potential role as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolopyridine compounds for their inhibitory effects on specific cancer cell lines. The findings indicated that modifications to the pyrrole ring significantly influenced the compound's activity against cancer cells, suggesting that this compound could serve as a lead compound in anticancer drug design .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactive aldehyde group enables it to participate in various chemical reactions, such as:
- Condensation Reactions : It can react with amines to form imines or with alcohols to generate acetals.
- Case Study : Research published in Synthesis demonstrated the use of this compound in a multi-step synthesis of biologically active heterocycles. The study highlighted its efficiency in facilitating reactions that yield high purity products with minimal side reactions .
Materials Science
The unique properties of this compound have led to its exploration in materials science, particularly in the development of polymers and nanomaterials.
- Applications : It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Case Study : A recent investigation focused on the incorporation of this compound into polyamide matrices, resulting in improved thermal properties and mechanical strength compared to traditional polyamides. The study suggested potential applications in high-performance materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the active site of these receptors, the compound can block their activity and potentially halt the progression of certain cancers .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
- 1,4-Dibromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of various bioactive compounds. Additionally, its ability to inhibit FGFRs sets it apart from other similar compounds, highlighting its potential in cancer therapy .
Biological Activity
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C10H10N2O
- Molecular Weight : 190.20 g/mol
- CAS Number : 82411443
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with two methyl groups and an aldehyde functional group.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
- Antimicrobial Properties : Certain pyrrolo compounds have demonstrated activity against various pathogens.
Antitumor Activity
A study highlighted the synthesis of several pyrrolo[2,3-b]pyridine derivatives and their evaluation for antitumor activity. Compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, compounds with specific substitutions on the pyridine ring exhibited IC50 values lower than 1 µM against colorectal cancer cells .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of pyrrolo derivatives. In vitro assays demonstrated that some compounds effectively inhibited COX-2 enzyme activity, which is crucial in mediating inflammatory responses. For example, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It has been suggested that these compounds can modulate pathways related to cell growth and apoptosis.
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their antiproliferative effects on human colorectal cancer cells (HCT116). The study found that specific structural modifications significantly enhanced antitumor activity. Notably, compounds with hydroxymethyl substitutions showed increased potency due to improved interactions with target proteins involved in tumor growth regulation .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory effects of 1H-pyrazolo[3,4-b]pyridines derived from the pyrrolo scaffold. These compounds were evaluated using carrageenan-induced paw edema models in rats. Results indicated a marked reduction in edema formation, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is synthesized via Vilsmeier-Haack formylation using hexamine in a 3:1 water/acetic acid mixture under reflux (120°C), yielding ~67% . Key steps include:
- Activation of the pyrrolopyridine core with hexamine to introduce the aldehyde group.
- Slow addition of reagents (e.g., via syringe pump) in Pd-catalyzed cross-coupling reactions improves yield (e.g., from 53% to 90%) by reducing side reactions like over-oxidation .
Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?
- 1H NMR : The aldehyde proton appears as a singlet at δ 9.93 ppm. Aromatic protons in the pyrrolopyridine ring resonate between δ 8.46–8.55 ppm (doublets, J ≈ 2.3 Hz) .
- 13C NMR : The aldehyde carbon is observed at δ 185.58 ppm, with heterocyclic carbons in the range of δ 113–148 ppm .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Flash chromatography using heptane/ethyl acetate (7:3) effectively separates aldehyde derivatives from byproducts .
- Recrystallization in ethanol or toluene removes unreacted starting materials, as demonstrated in Suzuki coupling protocols .
Advanced Research Questions
Q. How does the aldehyde functional group participate in catalytic cross-coupling reactions?
The aldehyde serves as an electrophilic partner in Pd/NHC-catalyzed couplings (e.g., with allylic acetates). Synergistic catalysis enhances regioselectivity, forming C–C bonds at the α-position to the aldehyde. Yields exceed 90% when reagents are added slowly to stabilize reactive intermediates .
Q. What methodologies enable the synthesis of bioactive derivatives via functionalization of the aldehyde group?
- Grignard addition : Phenylmagnesium bromide reacts with the aldehyde to form secondary alcohols (e.g., (phenyl)(pyrrolopyridinyl)methanol), confirmed by loss of the aldehyde proton in NMR .
- Reductive amination : The aldehyde is converted to imines using primary amines, followed by NaBH₄ reduction to yield amine derivatives for kinase inhibitor studies .
Q. How do structural modifications impact the compound’s activity as a kinase inhibitor or G-quadruplex stabilizer?
- Substitutions at C5 : Bromination or boronic acid coupling (e.g., with 3,4-dimethoxyphenyl groups) enhances binding to kinase ATP pockets. IC₅₀ values correlate with electron-withdrawing groups .
- Aldehyde derivatization : Conversion to hydroxamic acids improves G-quadruplex stabilization by 3-fold, as shown in SPR assays for c-MYC promoter targeting .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How can researchers optimize conditions?
- Base selection : K₂CO₃ in toluene/ethanol (3:1) at 105°C gives higher yields (58%) compared to NaHCO₃, which may deactivate Pd catalysts .
- Catalyst loading : 2 mol% Pd(PPh₃)₄ minimizes side reactions, while lower loadings (<1 mol%) reduce efficiency .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
